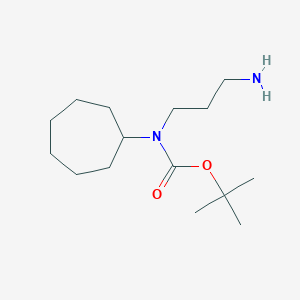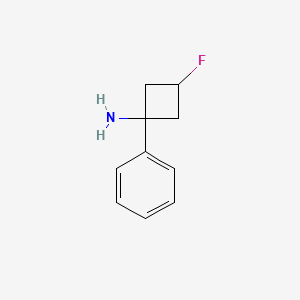![molecular formula C17H20N2O B15254831 N-{3-[1-(benzylamino)ethyl]phenyl}acetamide](/img/structure/B15254831.png)
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide is an organic compound with the molecular formula C17H20N2O It is a derivative of acetamide and features a benzylamino group attached to an ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide typically involves the reaction of 3-(1-aminomethyl)phenylacetic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzylamino group can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[1-(methylamino)ethyl]phenyl}acetamide
- N-{3-[1-(ethylamino)ethyl]phenyl}acetamide
- N-{3-[1-(propylamino)ethyl]phenyl}acetamide
Uniqueness
N-{3-[1-(benzylamino)ethyl]phenyl}acetamide is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[3-[1-(benzylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13(18-12-15-7-4-3-5-8-15)16-9-6-10-17(11-16)19-14(2)20/h3-11,13,18H,12H2,1-2H3,(H,19,20) |
InChI Key |
GRSKKSLBFJIIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





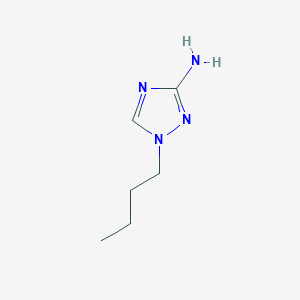
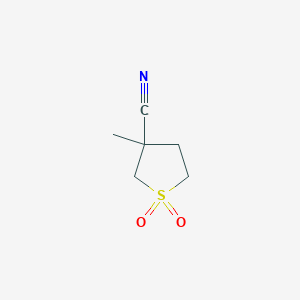
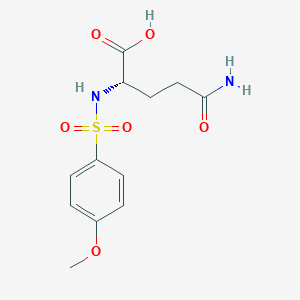

![[1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B15254804.png)
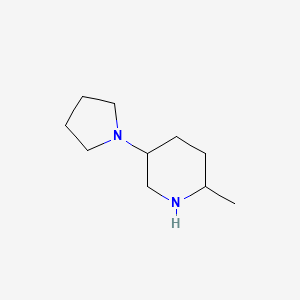
![2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B15254813.png)

